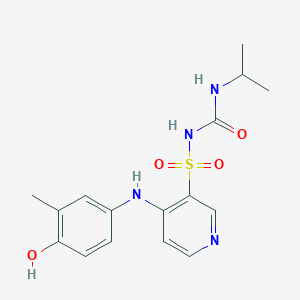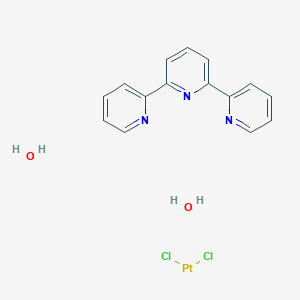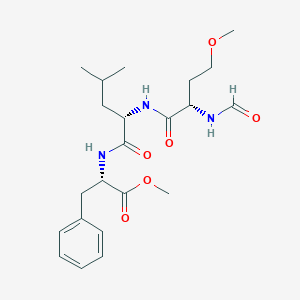
Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester (fMLF-Met) is a synthetic peptide that is commonly used in scientific research. This peptide is a derivative of the natural peptide fMLF, which is produced by bacteria during infection and acts as a chemoattractant for immune cells. fMLF-Met is used to study the mechanism of action of fMLF and its effects on immune cells.
Wirkmechanismus
FMLF-Met acts as a chemoattractant for immune cells, specifically neutrophils and monocytes. This peptide binds to the formyl peptide receptor (FPR) on the surface of immune cells, which triggers a signaling cascade that leads to cell migration and activation. Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester also stimulates the production of reactive oxygen species (ROS) and cytokines, which play a role in the immune response.
Biochemische Und Physiologische Effekte
FMLF-Met has been shown to have several biochemical and physiological effects on immune cells. This peptide stimulates the migration and activation of neutrophils and monocytes, which are important immune cells in the defense against bacterial infections. Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester also stimulates the production of ROS and cytokines, which contribute to the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
FMLF-Met has several advantages for lab experiments. This peptide is easy to synthesize using SPPS and is readily available from commercial sources. Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester is also stable and can be stored for long periods of time. However, one limitation of Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester is its specificity for FPR, which may limit its use in studying other chemoattractants.
Zukünftige Richtungen
There are several future directions for the use of Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester in scientific research. One direction is the development of new therapies for infectious diseases based on the mechanism of action of fMLF. Another direction is the study of the role of fMLF in other physiological processes, such as wound healing and tissue repair. Additionally, the use of Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester in combination with other chemoattractants may provide new insights into the regulation of immune cell migration and activation.
Synthesemethoden
FMLF-Met can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
FMLF-Met is commonly used in scientific research to study the mechanism of action of fMLF and its effects on immune cells. This peptide is used to stimulate immune cells in vitro and to study the resulting cellular responses. Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester is also used to study the role of fMLF in bacterial infections and to develop new therapies for infectious diseases.
Eigenschaften
CAS-Nummer |
153586-91-5 |
|---|---|
Produktname |
Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester |
Molekularformel |
C22H33N3O6 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methoxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H33N3O6/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-30-3)21(28)25-19(22(29)31-4)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 |
InChI-Schlüssel |
RBCDFJJTHFLFNO-FHWLQOOXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCOC)NC=O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCOC)NC=O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCOC)NC=O |
Sequenz |
XLF |
Synonyme |
FMHLPO For-Hse(Me)-Leu-Phe-OMe formyl-methylhomoseryl-leucyl-phenylalanine methyl ester HCO-Hse(Me)-Leu-Phe-OMe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



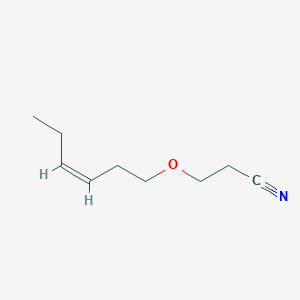
![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

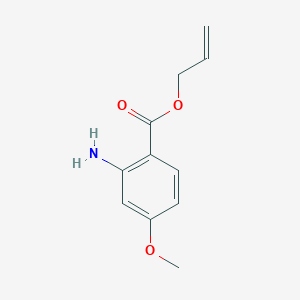


![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
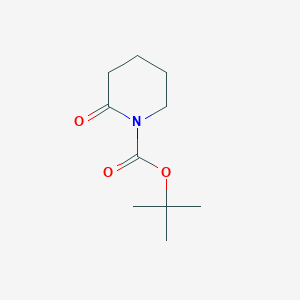



![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
